molecular formula C20H17FN4O3S B11020795 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11020795
M. Wt: 412.4 g/mol
InChI Key: CPUCHHMQPQFMFX-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide features a pyrrolidinone core substituted with a 2-fluorophenyl group at position 1 and a carboxamide linkage to a 1,3,4-thiadiazole ring bearing a phenoxymethyl substituent.

Properties

Molecular Formula

C20H17FN4O3S

Molecular Weight

412.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17FN4O3S/c21-15-8-4-5-9-16(15)25-11-13(10-18(25)26)19(27)22-20-24-23-17(29-20)12-28-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,27)

InChI Key

CPUCHHMQPQFMFX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

    Condensation: Condensation reactions involving the carboxamide group can lead to the formation of various amides and imides

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several potential biological activities. Similar compounds have demonstrated various pharmacological properties, including:

  • Antimicrobial Activity : Compounds with thiadiazole moieties have been noted for their antimicrobial properties. The incorporation of the pyrrolidine and phenoxymethyl groups may enhance these effects.
  • Anticancer Properties : Structural analogs have shown promise in inhibiting cancer cell proliferation. The unique arrangement of functional groups may allow for selective targeting of cancerous cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this one may act as inhibitors of specific inflammatory pathways.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. This compound can serve as a lead compound in SAR studies, allowing researchers to modify various substituents to optimize efficacy and reduce toxicity.

Synthesis and Development of Derivatives

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple synthetic steps, making it a candidate for developing derivatives with enhanced properties or reduced side effects.

Interaction Studies

Research into the compound's interactions with biological macromolecules (e.g., proteins and enzymes) can provide insights into its mechanism of action. Such studies can be conducted using techniques like molecular docking and in vitro assays to elucidate binding affinities and inhibition constants.

Comparative Analysis with Related Compounds

To contextualize its potential applications, the following table compares 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide with similar compounds:

Compound Name Description Potential Applications
1-(4-fluorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamideSimilar structure with a different phenyl substituentAntimicrobial and anticancer
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativesKnown for antimicrobial propertiesAntimicrobial
N-[4-(chlorophenyl)thiazolyl]-carboxamidesExhibits anticancer activityAnticancer

This comparative analysis highlights the unique aspects of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide while situating it within a broader context of related compounds.

Case Study 1: Anticancer Activity Evaluation

In vitro studies conducted on structural analogs have shown significant cytotoxic effects against various cancer cell lines. These studies utilized assays such as MTT and colony formation to assess cell viability and proliferation rates.

Case Study 2: Anti-inflammatory Mechanism Exploration

Molecular docking studies have indicated that similar compounds may inhibit enzymes involved in inflammatory pathways. Further investigation using animal models could validate these findings and explore therapeutic potentials.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrrolidinone-thiadiazole 2-fluorophenyl; phenoxymethyl-thiadiazole 439.45 g/mol Balanced lipophilicity; enhanced electronic effects from 2-fluoro substitution.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone-thiadiazole 4-fluorophenyl; isopropyl-thiadiazole 376.41 g/mol Lower lipophilicity (isopropyl vs. phenoxymethyl); steric hindrance from 4-fluoro.
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidinone 2-fluoroanilino-methoxy; 4-methoxybenzyl 533.55 g/mol Higher molecular weight; polar carbamoyl methoxy group may reduce membrane permeability.
3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole 2-ethoxyphenyl; 4-fluorophenyl-ethylidene 380.38 g/mol Pyrazole core with conjugated carbohydrazide; limited thiadiazole-related electronic effects.

Electronic and Steric Effects

  • Fluorophenyl Position : The target’s 2-fluorophenyl group introduces ortho steric effects and moderate electron withdrawal, whereas the 4-fluorophenyl in provides para-directed electronic effects without steric interference .

Biological Activity

1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with potential biological activity due to its unique structural features. This compound includes a pyrrolidine core, a thiadiazole moiety, and a fluorophenyl group, which may enhance its lipophilicity and interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring.
  • Introduction of the fluorophenyl group.
  • Formation of the thiadiazole ring.
  • Coupling with the phenoxymethyl group.

These steps require careful optimization to maximize yield and purity.

The biological activity of 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the thiadiazole and pyrrolidine rings allows for potential binding and modulation of these targets, which may lead to therapeutic effects against various diseases.

Anticancer Properties

Research indicates that compounds similar to 1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide exhibit significant anticancer activity. For example:

  • Compounds with thiadiazole derivatives have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) .
CompoundIC50 (μM)Target
Compound A32.2HCV NS5B RNA polymerase
Compound B0.26HIV Reverse Transcriptase
1-(2-fluorophenyl)...TBDTBD

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi effectively. The exact mechanism often involves disruption of cellular processes or inhibition of key metabolic pathways .

Case Studies

Case Study 1: Antiviral Activity
A study explored the antiviral potential of thiadiazole derivatives against Hepatitis C virus (HCV). The results indicated that certain derivatives inhibited HCV replication significantly, suggesting a promising avenue for further research in antiviral drug development .

Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of a library of oxadiazole derivatives related to thiadiazoles. The findings revealed that several compounds exhibited potent cytotoxicity against human tumor cells, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities and characteristics of similar compounds:

Compound NameStructure FeaturesBiological ActivityReference
1-(4-fluorophenyl)...Similar structure; different phenyl substituentPotential anticancer activity
5-(4-methoxyphenyl)...Known for antimicrobial propertiesEffective against bacterial strains
N-[4-(chlorophenyl)...Exhibits anticancer activityActive against various cancer cell lines

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